2-Allyl-2-methyl-1,3-propanediol dicarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

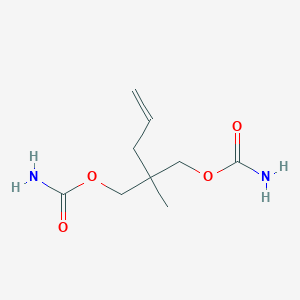

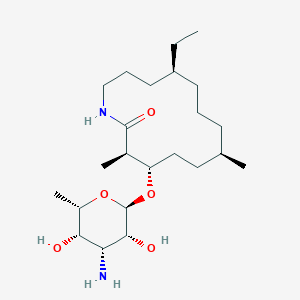

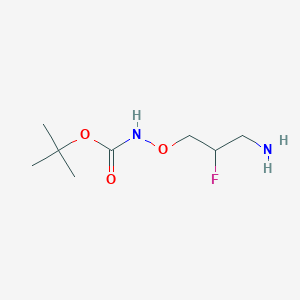

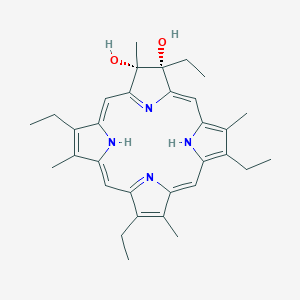

2-Allyl-2-methyl-1,3-propanediol dicarbamate (AMPDC) is a chemical compound that is formed when 2-allyl-2-methyl-1,3-propanediol (AMPD) is reacted with a dicarbamate. AMPDC is a white, crystalline solid with a melting point of 120-122°C. It is soluble in water, ethanol, and ethyl acetate, and is insoluble in diethyl ether. AMPDC is an important reagent in organic synthesis and has a wide range of applications in the scientific research and laboratory experiments.

Applications De Recherche Scientifique

Sustainable Chemical Production

Researchers have explored the conversion of glycerol, a byproduct of biodiesel production, into valuable chemicals like 1,3-propanediol, which is closely related to the compound of interest. This process emphasizes the importance of sustainable chemical production and the potential for converting waste products into valuable chemicals. Studies highlight the challenges and advancements in the separation, purification, and conversion processes required for such transformations, suggesting potential areas of application for related compounds in sustainable and efficient chemical production processes (Xiu & Zeng, 2008).

Catalysis and Chemical Transformation

The catalytic conversion of glycerol to 1,3-propanediol and other valuable chemicals has been a significant area of research. This includes the study of heterogeneous catalysts and the optimization of process variables to increase efficiency and competitiveness in the market. Such research underscores the importance of catalyst development and chemical routes optimization in producing high-value chemicals from renewable resources, which could be relevant to the synthesis and application of compounds like 2-Allyl-2-methyl-1,3-propanediol dicarbamate (da Silva Ruy et al., 2020).

Advanced Materials and Industrial Applications

The conversion of glycerol into propanediols, such as 1,3-propanediol, can lead to the development of polymers and other materials with industrial applications. Research into the catalytic processes, including aqueous phase reforming and hydrogenolysis, provides a foundation for understanding how related compounds might be synthesized and applied in the creation of advanced materials and specialty products for use in industries such as plastics, pharmaceuticals, and textiles (Md Radzi et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds such as miltown (2-methyl-2-n-propyl-1,3-propanediol dicarbamate) have been shown to act on the central nervous system .

Mode of Action

It’s likely that it interacts with its targets in the central nervous system to exert its effects, similar to related compounds .

Result of Action

Related compounds have been shown to produce effects such as reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions .

Analyse Biochimique

Biochemical Properties

It is known that meprobamate, a derivative of this compound, interacts with multiple sites in the central nervous system, including the thalamus and limbic system

Cellular Effects

Meprobamate, a derivative of this compound, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Meprobamate, a derivative of this compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

[2-(carbamoyloxymethyl)-2-methylpent-4-enyl] carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3H,1,4-6H2,2H3,(H2,10,12)(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAXHLUHJFLHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(COC(=O)N)COC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25462-39-9 |

Source

|

| Record name | 1,3-Propanediol, 2-allyl-2-methyl-, dicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)